![molecular formula C20H16FN5OS B2470473 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide CAS No. 852373-77-4](/img/structure/B2470473.png)
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
The compound “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of these compounds can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and require careful optimization. The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
1. Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives have been extensively studied for their wide range of biological activities. These compounds are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The structural versatility of 1,2,4-triazoles allows for significant chemical modifications, providing new opportunities for the synthesis of biologically active substances with potential therapeutic applications. The review of literature highlights the ongoing interest in exploring 1,2,4-triazoles for their pharmacological potential and the importance of systematic research in identifying novel derivatives with enhanced biological activities (Kaplaushenko, 2019).
2. Synthetic Methods and Physico-Chemical Properties
Recent years have seen progress in the methods of synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives, highlighting their importance not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. These derivatives find applications as optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils, indicating their versatility and the wide interest in their study (Parchenko, 2019).
3. Preclinical Development of Zaleplon
While not directly related to the compound , the preclinical development of Zaleplon, a novel non-benzodiazepine hypnotic, illustrates the complex pathways and mechanisms of action that similar compounds might engage with. Zaleplon's interaction with the GABA_A benzodiazepine receptor complex and its effects on various preclinical models provide an example of how compounds within related chemical families are studied for their pharmacological profiles (Beer et al., 1997).
4. Optoelectronic Materials Based on Quinazolines and Pyrimidines
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant value in the creation of novel optoelectronic materials. This includes applications in organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent organic light-emitting diodes. The research underscores the potential of these heterocyclic compounds in developing advanced materials for electronic and luminescent applications (Lipunova et al., 2018).
Future Directions
The future directions for these compounds could involve further optimization of the synthesis process, exploration of their diverse pharmacological activities, and development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b]pyridazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-3-2-4-16(11-13)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQLJQVFUBNRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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